molecular formula C15H12OS B8149795 (4-Ethynylphenyl)(4-methoxyphenyl)sulfane

(4-Ethynylphenyl)(4-methoxyphenyl)sulfane

Cat. No.: B8149795
M. Wt: 240.3 g/mol
InChI Key: WWHGEKLTLOWHMF-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is an organic compound that features both ethynyl and methoxy functional groups attached to a phenyl ring, with a sulfane linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 4-iodoanisole and 4-ethynylphenyl sulfide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethynylphenyl)(4-methoxyphenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)sulfoxide or sulfone.

    Reduction: Formation of (4-Ethynylphenyl)(4-methoxyphenyl)alkene or alkane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions.

Biology

The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Research is ongoing to investigate the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)(4-methoxyphenyl)sulfane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds. The sulfane linkage can act as a sulfur donor in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-methylphenyl)sulfane: Similar structure but with a methyl group instead of an ethynyl group.

    (4-Ethynylphenyl)(4-hydroxyphenyl)sulfane: Similar structure but with a hydroxy group instead of a methoxy group.

    (4-Ethynylphenyl)(4-chlorophenyl)sulfane: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(4-Ethynylphenyl)(4-methoxyphenyl)sulfane is unique due to the presence of both ethynyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-ethynyl-4-(4-methoxyphenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-3-12-4-8-14(9-5-12)17-15-10-6-13(16-2)7-11-15/h1,4-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHGEKLTLOWHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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